molecular formula C16H18O4 B1615052 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol CAS No. 20994-26-7

2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol

Cat. No.: B1615052
CAS No.: 20994-26-7
M. Wt: 274.31 g/mol
InChI Key: XUWHBHOYULRMIA-UHFFFAOYSA-N
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Description

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is an organic compound that features a biphenyl core with two ethoxy groups attached to the 4,4’-positions of the biphenyl rings

Biochemical Analysis

Biochemical Properties

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, particularly at the benzylic position, where it can undergo free radical bromination and nucleophilic substitution . The compound’s biphenyl structure allows it to engage in resonance stabilization, which can affect its reactivity and interaction with other molecules.

Cellular Effects

The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, its impact on gene expression can alter the production of proteins and enzymes, further influencing cellular activities.

Molecular Mechanism

At the molecular level, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biphenyl core allows it to engage in resonance stabilization, which can enhance its binding affinity to specific enzymes and proteins . This interaction can lead to the inhibition or activation of enzymatic activity, thereby modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including alterations in gene expression and enzyme activity . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s biphenyl structure allows it to participate in oxidation-reduction reactions, influencing metabolic flux and the levels of specific metabolites . Its interaction with enzymes can modulate their activity, thereby affecting overall metabolic processes.

Transport and Distribution

Within cells and tissues, 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s biphenyl core and ethoxy substituents play a role in determining its transport and distribution properties.

Subcellular Localization

The subcellular localization of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol typically involves the reaction of 4,4’-dihydroxybiphenyl with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the biphenyl react with the ethylene oxide to form the ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of biphenyl-4,4’-dicarboxylic acid.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bis(ethanoic acid): Similar structure but with carboxylic acid groups instead of ethoxy groups.

    4,4’-Dihydroxybiphenyl: The precursor compound with hydroxyl groups instead of ethoxy groups.

    2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bis(methanol): Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

2,2’-((1,1’-Biphenyl)-4,4’-diylbis(oxy))bisethanol is unique due to its specific combination of biphenyl and ethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-[4-[4-(2-hydroxyethoxy)phenyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c17-9-11-19-15-5-1-13(2-6-15)14-3-7-16(8-4-14)20-12-10-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWHBHOYULRMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OCCO)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175203
Record name 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20994-26-7
Record name 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxy)]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20994-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-(4-(2-Hydroxyethoxy)phenyl)phenoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((1,1'-Biphenyl)-4,4'-diylbis(oxy))bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(4-(4-(2-HYDROXYETHOXY)PHENYL)PHENOXY)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

1.5 mol (280 g) of 4,4'-dihydroxybiphenyl is dissolved in 1,263 g of diethylene glycol dimethyl ether and, after adding catalytic amounts of sodium hydroxide, oxethylated with ethylene oxide in the manner described in Example 2.1 at 170° C. to obtain 4,4'-bis(2-hydroxyethoxy)biphenyl. After subjecting the reaction mixture to an analogous working up step, the diol is obtained, mp 201°-202° C. (from tetrahydrofuran/cyclohexanone). The 1H NMR spectrum confirms the constitution of the diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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